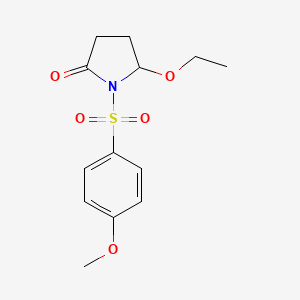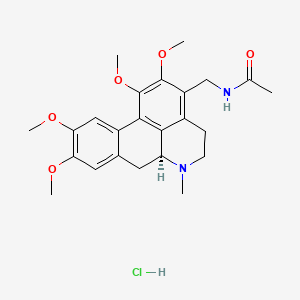
Carbamic acid, (1,1-dimethylethyl)-, (((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)phosphinylidene)bis(oxymethylene) ester, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (1,1-dimethylethyl)-, (((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)phosphinylidene)bis(oxymethylene) ester, ®- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a carbamic acid moiety, a purine base, and a phosphinylidene group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Carbamic acid, (1,1-dimethylethyl)-, (((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)phosphinylidene)bis(oxymethylene) ester, ®- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the purine base, followed by the introduction of the carbamic acid and phosphinylidene groups. Common reagents used in these reactions include phosphorous oxychloride, tert-butylamine, and various solvents such as dichloromethane and ethanol. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The industrial production process is designed to be efficient and cost-effective, ensuring a consistent supply of high-quality compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Carbamic acid, (1,1-dimethylethyl)-, (((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)phosphinylidene)bis(oxymethylene) ester, ®- undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions can produce reduced forms
Aplicaciones Científicas De Investigación
Carbamic acid, (1,1-dimethylethyl)-, (((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)phosphinylidene)bis(oxymethylene) ester, ®- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and interactions. In medicine, it is investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes and pathways involved in disease processes. In industry, the compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Carbamic acid, (1,1-dimethylethyl)-, (((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)phosphinylidene)bis(oxymethylene) ester, ®- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to the inhibition or activation of specific enzymes, resulting in a range of biological effects.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Carbamic acid, (1,1-dimethylethyl)-, (((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)phosphinylidene)bis(oxymethylene) ester, ®- include other carbamic acid derivatives and purine-based compounds. Examples include carbamic acid, (1,1-dimethylethyl)-, (((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)phosphinylidene)bis(oxymethylene) ester, (S)- and similar phosphinylidene-containing compounds.
Uniqueness: What sets Carbamic acid, (1,1-dimethylethyl)-, (((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)phosphinylidene)bis(oxymethylene) ester, ®- apart is its specific stereochemistry and the presence of multiple reactive functional groups. This unique combination enhances its reactivity and potential for diverse applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
201341-09-5 |
|---|---|
Fórmula molecular |
C21H36N7O8P |
Peso molecular |
545.5 g/mol |
Nombre IUPAC |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(tert-butylcarbamoyloxymethoxy)phosphoryl]oxymethyl N-tert-butylcarbamate |
InChI |
InChI=1S/C21H36N7O8P/c1-14(8-28-10-25-15-16(22)23-9-24-17(15)28)34-13-37(31,35-11-32-18(29)26-20(2,3)4)36-12-33-19(30)27-21(5,6)7/h9-10,14H,8,11-13H2,1-7H3,(H,26,29)(H,27,30)(H2,22,23,24)/t14-/m1/s1 |
Clave InChI |
QVTPQRAYAGGSCM-CQSZACIVSA-N |
SMILES isomérico |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)NC(C)(C)C)OCOC(=O)NC(C)(C)C |
SMILES canónico |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)NC(C)(C)C)OCOC(=O)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



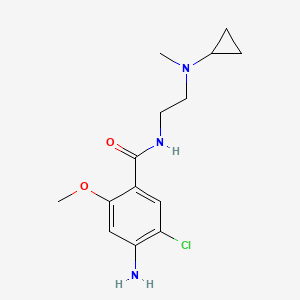

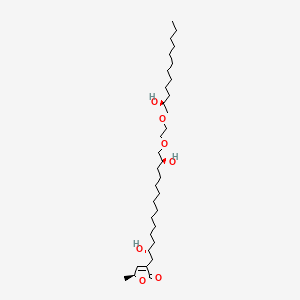

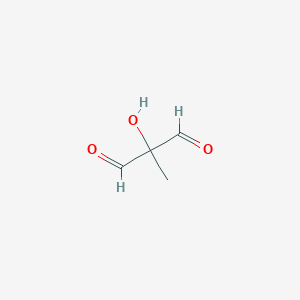
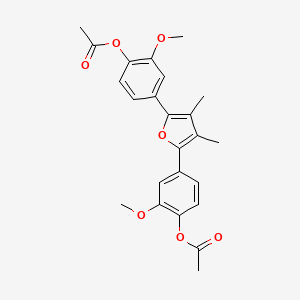
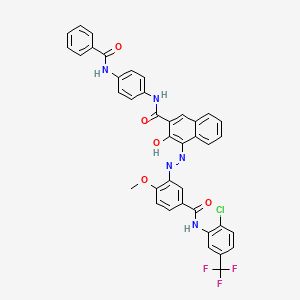
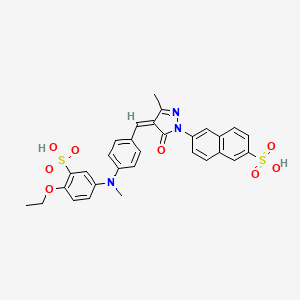

![3-(1-Amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-2-(2-methylbutan-2-yl)benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B12740331.png)

